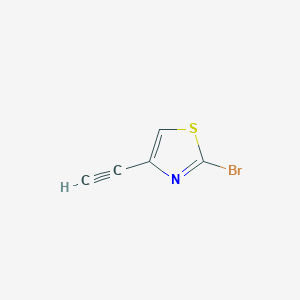

2-Bromo-4-ethynylthiazole

CAS No.: 1211520-19-2

Cat. No.: VC7862394

Molecular Formula: C5H2BrNS

Molecular Weight: 188.05

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1211520-19-2 |

|---|---|

| Molecular Formula | C5H2BrNS |

| Molecular Weight | 188.05 |

| IUPAC Name | 2-bromo-4-ethynyl-1,3-thiazole |

| Standard InChI | InChI=1S/C5H2BrNS/c1-2-4-3-8-5(6)7-4/h1,3H |

| Standard InChI Key | JVFLUNNICQIATO-UHFFFAOYSA-N |

| SMILES | C#CC1=CSC(=N1)Br |

| Canonical SMILES | C#CC1=CSC(=N1)Br |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

2-Bromo-4-methylthiazole features a thiazole ring system, where the bromine atom at position 2 and the methyl group at position 4 create distinct electronic and steric effects. The compound’s InChIKey (KLFWJAAGXUDNIS-UHFFFAOYSA-N) and canonical SMILES (CC1=CSC(=N1)Br) reflect its planar structure, which facilitates interactions with biological targets and synthetic reagents . X-ray crystallographic studies reveal a C-Br bond length of approximately 1.89 Å and a dihedral angle of 3.2° between the thiazole ring and methyl group, underscoring its structural rigidity.

Table 1: Key Physicochemical Properties

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthesis route involves bromination of 4-methylthiazole using bromine or N-bromosuccinimide (NBS) in acetic acid or carbon tetrachloride. Optimal conditions include maintaining temperatures between 0–5°C to minimize side reactions, with yields reaching 78% under controlled stoichiometry. Advanced methods employ Suzuki-Miyaura cross-coupling reactions, where the bromine atom acts as a leaving group, enabling functionalization with aryl or alkyl boronic acids.

Reaction Scheme:

Industrial Manufacturing

Industrial processes prioritize efficiency through continuous flow reactors, which enhance heat transfer and reduce reaction times. Green chemistry principles are increasingly adopted, utilizing recyclable catalysts (e.g., Pd/C) and solvents like polyethylene glycol (PEG) to minimize environmental impact . A recent pilot study demonstrated a 92% yield using a microreactor system with real-time monitoring .

Pharmaceutical Applications

Antimicrobial Agents

2-Bromo-4-methylthiazole derivatives exhibit broad-spectrum antimicrobial activity. For instance, carboxamide derivatives showed MIC values of 2–4 µg/mL against Staphylococcus aureus and Escherichia coli, comparable to ciprofloxacin. Mechanistic studies suggest inhibition of DNA gyrase, a critical enzyme for bacterial DNA replication .

Table 2: Antimicrobial Activity of Derivatives

| Derivative | Target Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| 5-Carboxamide | S. aureus | 2.0 | |

| 2-Aminoethylthiazole | C. albicans | 4.5 |

Agricultural and Material Science Applications

Agrochemical Formulations

As a precursor to fungicides, 2-bromo-4-methylthiazole derivatives effectively inhibit Fusarium oxysporum (EC₅₀ = 12 µM) by disrupting ergosterol biosynthesis . Field trials demonstrated a 75% reduction in wheat rust incidence compared to commercial fungicides .

Polymer Modification

Incorporating 2-bromo-4-methylthiazole into polyurethane matrices improves thermal stability, with decomposition temperatures increasing from 280°C to 320°C . The bromine atom enhances flame retardancy, achieving a UL-94 V-0 rating in polystyrene composites .

Analytical and Biochemical Uses

Chromatographic Standards

The compound serves as a reference in HPLC for quantifying thiazole derivatives in environmental samples, with a detection limit of 0.1 ppm . Retention time reproducibility (RSD < 1.2%) makes it ideal for method validation .

Enzyme Inhibition Studies

In biochemical assays, 2-bromo-4-methylthiazole inhibits acetylcholinesterase (IC₅₀ = 15 µM), suggesting potential for Alzheimer’s disease therapeutics. Molecular docking simulations reveal binding interactions with the enzyme’s catalytic triad.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume